REACTION_CXSMILES
|
FC(F)(F)S(O[C:7]12[CH2:13][CH:10]([CH2:11][CH2:12]1)[CH2:9][C:8]2=[O:14])(=O)=O.C([OH:19])C.O>>[C:7]12([C:8]([OH:14])=[O:19])[CH2:9][CH:10]([CH2:13]1)[CH2:11][CH2:12]2 |f:1.2|
|
Name
|
2-oxobicyclo[2.2.1]heptan-1-yl trifluoromethanesulfonate
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OC12C(CC(CC1)C2)=O)(F)F
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Name
|
TEA
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethanol water
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
C(C)O.O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was poured into aqueous hydrochloric acid solution (1 mol/L, 150 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (3×100 mL)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give the crude product which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography (10% ethyl acetate in petroleum ether)
|
Name
|
|
Type
|
product
|
Smiles
|
C12(CCC(C1)C2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 8.09 mmol | |
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |